An In-Depth Technical Guide to 1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine: Structure, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-isocyanatophenyl)-N,N-dimethylmethanamine, a reactive aromatic isocyanate with significant potential in medicinal chemistry and drug development. While specific experimental data for this compound is limited, this document consolidates available information and provides expert insights into its chemical structure, predicted physicochemical properties, and reactivity. A detailed, plausible synthesis protocol is presented, along with an analysis of its expected spectroscopic characteristics. The guide emphasizes the utility of the isocyanate functional group as a powerful tool for the rapid generation of diverse compound libraries, particularly urea and thiourea derivatives, for high-throughput screening in drug discovery programs. Safety considerations for handling this reactive intermediate are also discussed, providing a holistic resource for researchers exploring its applications.
Introduction
1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine is an aromatic organic compound featuring a highly reactive isocyanate group and a dimethylaminomethyl substituent on a benzene ring. Its molecular structure presents a unique combination of a potent electrophilic center (the isocyanate group) and a tertiary amine, which can influence its solubility and basicity. The isocyanate moiety is well-known for its versatile reactivity, particularly with nucleophiles, making this compound a valuable building block in organic synthesis. In the context of drug discovery, the ability to readily form stable urea and thiourea linkages is of particular interest, as these motifs are present in a wide array of pharmacologically active molecules.[1][2] This guide aims to provide a thorough understanding of this compound, from its fundamental chemical properties to its potential applications as a strategic tool in the development of novel therapeutics.
Chemical Structure and Identification
The chemical structure of 1-(3-isocyanatophenyl)-N,N-dimethylmethanamine is characterized by a phenyl ring substituted at the 1- and 3-positions with a dimethylaminomethyl group and an isocyanate group, respectively.
Figure 1: Chemical structure of 1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine |
| CAS Number | 1001185-00-7[1] |
| Molecular Formula | C₁₀H₁₂N₂O[3] |
| Molecular Weight | 176.22 g/mol |
| SMILES | CN(C)CC1=CC(=CC=C1)N=C=O[3] |
| InChI Key | CVQPWOAQBMGTLS-UHFFFAOYSA-N[1] |
Physicochemical Properties (Predicted)
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Comparison |
| Appearance | Colorless to light yellow liquid | Similar to N,N-dimethylbenzylamine and phenyl isocyanate.[5][7] |
| Boiling Point | > 200 °C | Higher than N,N-dimethylbenzylamine (183-184 °C) due to the polar isocyanate group increasing intermolecular forces.[4] |
| Melting Point | < -20 °C | Likely a low melting point, similar to related liquid benzylamines and phenyl isocyanates.[4][5] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Toluene). Sparingly soluble in water. | The N,N-dimethylamino group may increase aqueous solubility compared to simple phenyl isocyanate, but the overall molecule remains largely nonpolar. N,N-dimethylbenzylamine is slightly soluble in water.[7] |
| Density | ~1.05 g/mL | Phenyl isocyanate has a density of 1.096 g/mL. The dimethylaminomethyl group may slightly decrease the density.[5] |
| logP | ~2.5 | Estimated based on the contributions of the phenyl, isocyanate, and dimethylaminomethyl groups. |
Synthesis and Reactivity
Proposed Synthesis Protocol
The most common method for the synthesis of isocyanates is the phosgenation of the corresponding primary amine.[10] A plausible synthetic route to 1-(3-isocyanatophenyl)-N,N-dimethylmethanamine would, therefore, involve the reaction of 3-(aminomethyl)-N,N-dimethylaniline with phosgene or a phosgene equivalent like triphosgene.
Figure 2: Proposed synthesis workflow.
Step-by-Step Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a solution of 3-(aminomethyl)-N,N-dimethylaniline (1.0 eq) in an inert, dry solvent such as toluene or dichloromethane is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a scrubbing system for acidic gases.
-
Phosgenation: A solution of phosgene (or a phosgene equivalent like triphosgene, ~0.4 eq) in the same solvent is added dropwise to the amine solution at a controlled temperature, typically between 0 and 10 °C. The reaction is highly exothermic and produces hydrochloric acid as a byproduct.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by infrared (IR) spectroscopy, looking for the disappearance of the N-H stretches of the primary amine and the appearance of the characteristic strong isocyanate (-N=C=O) stretch.
-
Work-up: Upon completion, the reaction mixture is typically purged with an inert gas (e.g., nitrogen) to remove excess phosgene and HCl. The solvent is then removed under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to yield 1-(3-isocyanatophenyl)-N,N-dimethylmethanamine as a clear liquid.
Disclaimer: This is a generalized, hypothetical protocol. The synthesis of isocyanates using phosgene or its equivalents is extremely hazardous and should only be performed by experienced chemists in a properly equipped laboratory with appropriate safety precautions in place.
Reactivity Profile
The isocyanate group is a powerful electrophile and readily reacts with a variety of nucleophiles. This high reactivity is the cornerstone of its utility in chemical synthesis.
Figure 3: General reaction with nucleophiles.
-
Reaction with Amines: Primary and secondary amines react rapidly with the isocyanate to form stable urea derivatives. This is a highly efficient and widely used reaction in medicinal chemistry for linking molecular fragments.[2]
-
Reaction with Alcohols and Phenols: Alcohols and phenols react to form carbamate linkages. These reactions are typically slower than with amines and may require a catalyst.
-
Reaction with Thiols: Thiols react to yield thiocarbamates.
-
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decarboxylates to yield a primary amine. This amine can then react with another molecule of the isocyanate to form a disubstituted urea. This reactivity necessitates the use of anhydrous conditions during synthesis and handling.
Spectroscopic Characterization (Predicted)
While experimental spectra for 1-(3-isocyanatophenyl)-N,N-dimethylmethanamine are not publicly available, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[11][12]
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons: Signals in the range of 7.0-7.5 ppm. - Benzylic protons (-CH₂-N): A singlet around 3.5 ppm. - N-methyl protons (-N(CH₃)₂): A singlet around 2.3 ppm. |
| ¹³C NMR | - Isocyanate carbon (-N=C=O): A signal in the range of 120-130 ppm. - Aromatic carbons: Signals between 115-140 ppm. - Benzylic carbon (-CH₂-N): A signal around 64 ppm. - N-methyl carbons (-N(CH₃)₂): A signal around 45 ppm. |
| Infrared (IR) | - Isocyanate (-N=C=O) stretch: A very strong, sharp absorption band around 2250-2275 cm⁻¹. This is a highly characteristic peak. - Aromatic C-H stretch: Above 3000 cm⁻¹. - Aliphatic C-H stretch: Below 3000 cm⁻¹. - C=C aromatic ring stretches: Bands in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak at m/z = 176. - Common Fragmentation: Loss of the isocyanate group, and fragmentation of the dimethylaminomethyl side chain. |
Applications in Drug Development
The primary utility of 1-(3-isocyanatophenyl)-N,N-dimethylmethanamine in drug development lies in its capacity as a versatile building block for creating libraries of novel compounds for biological screening. The high reactivity and reliability of the isocyanate-amine reaction to form ureas make it an ideal tool for late-stage functionalization and diversity-oriented synthesis.[2][13]
Synthesis of Urea and Thiourea Libraries
Urea and thiourea moieties are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][14][15] By reacting 1-(3-isocyanatophenyl)-N,N-dimethylmethanamine with a diverse collection of primary and secondary amines, a large and structurally varied library of urea derivatives can be rapidly synthesized. This approach is highly amenable to high-throughput synthesis and screening platforms.
The N,N-dimethylaminomethyl group can also be a key pharmacophoric feature or can be used to modulate the physicochemical properties of the final compounds, such as solubility and basicity, which are critical for drug-likeness and pharmacokinetic profiles.
Bioisosteric Replacement
In drug design, the isocyanate group itself is often used as a reactive handle and is not present in the final drug molecule. However, the resulting urea or carbamate can be considered a bioisostere for other functional groups, such as amides or esters.[4] This allows for the exploration of structure-activity relationships and the optimization of lead compounds.
Safety and Handling
Isocyanates are reactive and hazardous chemicals that require careful handling to minimize exposure.[16][17][18][19][20]
-
Inhalation: Isocyanates are potent respiratory sensitizers and can cause asthma-like symptoms upon inhalation, even at very low concentrations.[18] All work should be conducted in a well-ventilated fume hood.
-
Skin and Eye Contact: They are irritants to the skin and eyes.[16] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
-
Moisture Sensitivity: Isocyanates react with water, which can lead to a pressure build-up in sealed containers due to the release of carbon dioxide. Therefore, they should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
-
Incompatible Materials: Avoid contact with strong acids, bases, alcohols, and amines, except under controlled reaction conditions.
Conclusion
1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine is a valuable, albeit under-characterized, reagent for medicinal chemistry and drug discovery. Its bifunctional nature, combining a highly reactive isocyanate group with a tertiary amine, offers significant opportunities for the synthesis of diverse compound libraries. While specific experimental data is scarce, this guide provides a solid foundation for researchers by presenting predicted properties, a plausible synthetic route, and expected spectroscopic characteristics based on sound chemical principles and data from analogous compounds. The strategic application of this molecule in the construction of urea and thiourea libraries holds considerable promise for the discovery of novel therapeutic agents. As with all reactive isocyanates, strict adherence to safety protocols is paramount when handling and utilizing this compound.
References
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (URL: [Link])
-
Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC. (URL: [Link])
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (URL: [Link])
-
1-(3-isocyanatophenyl)-n,n-dimethylmethanamine (C10H12N2O) - PubChemLite. (URL: [Link])
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (URL: [Link])
-
Phenyl isocyanate, >=98% | 185353-100G | SIGMA-ALDRICH | SLS. (URL: [Link])
-
N,N-DIMETHYLBENZYLAMINE | (URL: [Link])
-
N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem. (URL: [Link])
-
Synthesis of N-phenylcyanoformamide from phenyl isocyanate and potassium cyanide. (URL: [Link])
-
GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. (URL: [Link])
- WO2021119606A1 - Flow chemistry synthesis of isocyanates - Google P
-
Isocyanates: Control measures guideline - Canada.ca. (URL: [Link])
-
Isocyanates Hazards and Safety Measures – Guide for Employers - Safework Health. (URL: [Link])
-
Safety aspects of handling isocyanates in urethane foam production - IChemE. (URL: [Link])
-
Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings - MDPI. (URL: [Link])
-
Isocyanates - OSHwiki | European Agency for Safety and Health at Work. (URL: [Link])
-
Polyurethane Raw Materials: Determination of the Isocyanate Content of Aromatic Isocyanates1. (URL: [Link])
-
Determination of isocyanates, aminoisocyanates and amines in air formed during the thermal degradation of polyurethane | Request PDF - ResearchGate. (URL: [Link])
-
Aromatic Isocyanate Testing with ASTM D5155-19 Standards - Infinita Lab. (URL: [Link])
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (URL: [Link])
-
Design, synthesis, in vitro evaluation, and molecular modeling studies of N- substituted benzomorphans, analogs of LP2 - CNR-IRIS. (URL: [Link])
-
N,N-Dimethylbenzylamine | (URL: [Link])
-
Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties - The Open Medicinal Chemistry Journal. (URL: [Link])
Sources
- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]
- 4. N,N-ジメチルベンジルアミン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Phenyl isocyanate = 98 103-71-9 [sigmaaldrich.com]
- 7. atamankimya.com [atamankimya.com]
- 8. N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N,N-Dimethylbenzylamine | 103-83-3 [chemicalbook.com]
- 10. WO2021119606A1 - Flow chemistry synthesis of isocyanates - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 17. Control measures guide - Canada.ca [canada.ca]
- 18. safeworkhealth.com.au [safeworkhealth.com.au]
- 19. icheme.org [icheme.org]
- 20. Isocyanates - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]
